
Succinobucol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Succinobucol, also known as AGI-1067, is a derivative of probucol developed with anti-inflammatory and antioxidant properties . It has been investigated for potential applications in treating atherosclerotic disease, coronary artery disease, type 2 diabetes, and in-stent restenosis .
Atherosclerosis and Cardiovascular Disease
- Background : Oxidative stress and inflammation are key factors in the pathophysiology of atherosclerosis . this compound was assessed for its effects on cardiovascular outcomes in patients with recent acute coronary syndromes already managed with conventional treatments .
- Clinical Trials : A study involving 6144 patients who had experienced an acute coronary syndrome were randomly assigned to receive this compound or a placebo in addition to standard care. The trial was stopped after a pre-specified number of primary outcome events occurred .
- Efficacy : this compound showed no significant effect on the primary endpoint, which was the time to the first occurrence of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, unstable angina, or coronary revascularization. However, a composite secondary endpoint of cardiovascular death, cardiac arrest, myocardial infarction, or stroke occurred in fewer patients in the this compound group compared to the placebo group (207 vs. 252 events) .
- Safety Concerns : Clinical trials have not demonstrated a strong cardioprotective effect, and some undesired metabolic effects, such as lowering high-density lipoprotein cholesterol, have been reported consistently. Diarrhea also appears to be a common adverse effect .
Antiplatelet Properties
- In-vivo Studies : Research has explored this compound's antiplatelet effects in animal models. In anesthetized rats, this compound was administered, and blood samples were analyzed to measure aggregation .
- Mechanism : this compound has demonstrated antiplatelet activity in preclinical studies .
Diabetes Mellitus
- Clinical Findings : this compound was observed to reduce the development of new-onset diabetes in patients without diabetes at baseline . Specifically, fewer patients in the this compound group developed new-onset diabetes compared to the placebo group (30 of 1923 vs. 82 of 1950 patients) .
- Safety Concerns : Safety concerns and the lack of clear cardiovascular benefits may limit its clinical use as an antihyperglycemic agent .
Anti-inflammatory and Antioxidant Properties
- Preclinical Studies : this compound has exhibited antioxidant and anti-inflammatory properties in preclinical studies . It inhibits the TNF-α induced expression of VCAM-1 and MCP-1 with little effect on intercellular adhesion molecule (ICAM)-1 . Also, this compound inhibits lipopolysaccharide (LPS)-induced expression of tissue factor in human monocytic cells and endothelial cells .
- Comparison with Probucol: this compound retains antioxidant and anti-inflammatory properties comparable to those of probucol but does not cause the same collateral cardiovascular effects .
Lung Cancer
- Inhibition of Lung Cancer Cells: Studies have reported on this compound-loaded pH-responsive wormlike micelles (PWMs) with sequential targeting capability to inhibit lung metastasis of breast cancer .
*Curcuminoid extracts and nanoemulsions have been studied for their inhibitory effects on lung cancer cells A549 and H460 .
Other Potential Applications
- Neuroprotective Effects : this compound has shown neuroprotective effects in experimental models of Parkinson's disease . Treatment with this compound reduced early non-motor symptoms and neurodegeneration/neuroinflammation induced by intranasal MPTP administration in mice .
- Lipid-Lowering Effects : this compound displays lipid-lowering effects similar to probucol . It lowers LDL cholesterol and elevates HDL cholesterol in hypercholesterolemic monkeys .
Mécanisme D'action
Target of Action
Succinobucol primarily targets the Vascular Cell Adhesion Protein 1 (VCAP-1) . VCAP-1 plays a crucial role in the inflammatory processes that are key to the pathogenesis of atherosclerosis .
Mode of Action
This compound works by inhibiting key oxidant signals within cells of blood vessel walls . This includes the inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules that participate in the initiation, growth, and eventual destabilization of the plaque . Its antioxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidation. It inhibits the inflammatory processes that are key to the pathogenesis of atherosclerosis . This includes the inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules . Additionally, this compound increases glutathione levels via upregulation of Glutamate Cysteine Ligase (GCL) activity, possibly through the activation of the nuclear (erythroid-derived 2)-related factor (Nrf2)/antioxidant response element (ARE) pathway .
Pharmacokinetics
A cholesterol-succinobucol prodrug has been prepared to enhance the absorption of this compound through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism—the enterohepatic circulation system .
Result of Action
This compound’s action results in the inhibition of key oxidant signals within cells of blood vessel walls, leading to a decrease in inflammatory processes . This includes the inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules . Its antioxidant properties also inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque .
Analyse Biochimique
Biochemical Properties
Succinobucol interacts with key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . This includes inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules that participate in the initiation, growth, and eventual destabilization of the plaque .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in cultured neuroblastoma (SH-SY5Y) cells, this compound significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound pretreatment (6 days) significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study where mice were treated with this compound (10 mg/kg/day) for 30 days, this compound was able to blunt MPTP-induced behavioral impairments and prevented the decrease in Tyrosine Hydroxylase and Dopamine Transporter immunoreactivities in substantia nigra and striatum .
Transport and Distribution
A cholesterol-succinobucol prodrug was prepared to enhance the absorption of this compound through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism—The enterohepatic circulation system .
Subcellular Localization
Given its role in inhibiting key oxidant signals within cells, it is likely that this compound is localized in areas of the cell where these processes occur .
Méthodes De Préparation
Le succinobucol peut être synthétisé par diverses méthodes. Une approche implique la conjugaison du this compound avec des stéroïdes pour modifier son effet médicamenteux et sa biodisponibilité . La préparation des conjugués this compound-stanol/stérol implique une caractérisation structurale détaillée utilisant des techniques telles que la diffraction des rayons X, la RMN, la spectrométrie de masse, l'IR et l'analyse élémentaire . Les méthodes de production industrielle comprennent la préparation de nanosuspension de this compound utilisant des méthodes d'hydratation par film mince, de séchage par pulvérisation ou de broyage .
Analyse Des Réactions Chimiques
Le succinobucol subit plusieurs types de réactions chimiques, notamment l'oxydation et la réduction. Il possède des propriétés antioxydantes qui lui permettent de piéger les radicaux et d'inhiber la formation de LDL oxydé . Les réactifs et conditions courants utilisés dans ces réactions comprennent des solutions aqueuses d'acide chlorhydrique pour imiter l'environnement gastrique . Les principaux produits formés à partir de ces réactions comprennent divers conjugués avec du stanol/stérol végétal, qui ont la capacité d'abaisser le taux de cholestérol sanguin .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines. En chimie, il a été utilisé pour étudier ses propriétés antioxydantes et anti-inflammatoires . En biologie et en médecine, le this compound a montré des effets neuroprotecteurs potentiels contre le dysfonctionnement mitochondrial et le stress oxydatif induits par l'acide 3-nitropropionique . Il a également été étudié pour sa capacité à améliorer l'absorption des médicaments par la membrane intestinale et à cibler le métabolisme des lipides . De plus, le this compound a été étudié pour son utilisation potentielle dans le traitement des maladies cardiovasculaires et des maladies neurodégénératives .
Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition des principaux signaux oxydants dans les cellules des parois des vaisseaux sanguins qui génèrent des processus inflammatoires . Cela comprend l'inhibition des cytokines inflammatoires, des chimiokines et des molécules d'adhésion vasculaire qui participent à l'initiation, à la croissance et à la déstabilisation de la plaque athéroscléreuse . Les propriétés antioxydantes du this compound jouent également un rôle dans sa capacité à inhiber la formation de LDL oxydé, un élément crucial dans la formation de la plaque athéroscléreuse . De plus, le this compound augmente les niveaux de glutathion via la régulation positive de l'activité de la ligase glutamate-cystéine, affichant des effets protecteurs contre le stress oxydatif dérivé du dysfonctionnement mitochondrial .
Comparaison Avec Des Composés Similaires
Le succinobucol est similaire au probucol, un médicament historique hypolipidémiant aux propriétés antioxydantes et anti-inflammatoires . Les deux composés ont montré un potentiel dans le traitement des maladies neurodégénératives et des affections cardiovasculaires . Le this compound est unique en sa capacité à se conjuguer avec du stanol/stérol végétal pour améliorer l'absorption des médicaments et cibler le métabolisme des lipides . D'autres composés similaires comprennent les phénylpropanes, les éthers de thiophénol, les composés phénoxy, les phénols, les esters d'acides gras, les dithiocétal, les alkylarylthioéthers et les acides dicarboxyliques .
Activité Biologique
Succinobucol, a derivative of probucol, is primarily recognized for its lipid-lowering properties and has been studied for its potential biological activities, particularly in the context of cardiovascular diseases and oxidative stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and relevant case studies.
Overview of this compound
This compound (AGI-1067) is an antioxidant compound that has been investigated for its anti-inflammatory, antihyperglycemic, and antiplatelet effects. It was initially developed to improve cardiovascular outcomes in patients with atherosclerosis but has shown mixed results in clinical trials.
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress—a key factor in the pathophysiology of atherosclerosis. It protects against reactive oxygen species (ROS) and enhances glutathione (GSH) levels, which are vital for cellular defense against oxidative damage .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers, which play a critical role in cardiovascular diseases. In preclinical studies, this compound demonstrated the ability to inhibit inflammatory pathways that contribute to vascular injury .
- Antiplatelet Activity : this compound has been investigated for its effects on platelet aggregation. Studies indicate that it may reduce platelet activation and aggregation in response to various stimuli, potentially lowering the risk of thrombotic events .
Efficacy in Cardiovascular Events
In a large-scale clinical trial involving 6,144 patients post-acute coronary syndrome, this compound did not significantly affect the primary endpoint of cardiovascular death or major adverse cardiac events compared to placebo (hazard ratio 1.00) . However, it was associated with a reduction in some secondary endpoints:
- Cardiovascular Death and Events : Fewer patients experienced composite secondary outcomes (207 vs. 252 events) when treated with this compound (p=0.029).
- New-Onset Diabetes : The incidence of new-onset diabetes was significantly lower in the this compound group compared to placebo (30 vs. 82 patients) .
Adverse Effects
Despite some beneficial outcomes, this compound treatment was linked to increased occurrences of new-onset atrial fibrillation and bleeding episodes compared to placebo groups . These findings raise concerns regarding the safety profile of this compound.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound using neuroblastoma cell lines (SH-SY5Y). This compound pretreatment significantly improved cell viability under conditions inducing oxidative stress (e.g., exposure to 3-nitropropionic acid), suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound may also exhibit anticancer properties by enhancing apoptosis in certain cancer cell lines. In vitro studies have shown that it can induce cell death mechanisms in non-small cell lung cancer cells (NCI-H460), although detailed mechanisms remain under investigation .
Data Summary
The following table summarizes key findings from clinical trials and research studies on this compound:
Propriétés
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMVPNZHBRNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176003 | |
Record name | Succinobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AGI-1067 works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis. This includes inhibition of inflammatory cytokines, chemokines and vascular adhesion molecules that participate in the initiation, growth and eventual destabilization of the plaque. Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque. | |
Record name | Succinobucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
216167-82-7 | |
Record name | Succinobucol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216167-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinobucol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinobucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Succinobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINOBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to Succinobucol's antiplatelet effects?
A1: this compound's antiplatelet effects are primarily attributed to its potent antioxidant activity. [, ] This is supported by studies demonstrating its ability to reverse the pro-aggregatory effects of reactive oxygen species (ROS) generated by xanthine/xanthine oxidase. [, ]
Q2: Does this compound influence vascular tone, and if so, how?
A2: Yes, this compound has been shown to influence vascular tone. In studies using rabbit iliac arteries, this compound inhibited the relaxation induced by xanthine/xanthine oxidase, suggesting it may modulate vascular tone at sites of free radical generation. []
Q3: Beyond its antioxidant effects, does this compound interact with any specific molecular targets?
A3: Yes, research suggests this compound inhibits the activation of the redox-sensitive kinase ASK1 (apoptosis signal-regulating kinase 1) and mitogen-activated protein kinases (MAPKs) p38, ERK1/2, and JNK1/2. [] This inhibition contributes to its ability to suppress LPS-induced tissue factor expression. []
Q4: Does this compound impact cellular cholesterol efflux pathways?
A4: Research on the effects of this compound on cellular cholesterol efflux pathways is ongoing. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C32H48O5S2, and its molecular weight is 576.85 g/mol. []
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: Yes, spectroscopic characterization of this compound and its polymorphs has been performed using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction. []
Q7: How many polymorphs of this compound have been identified, and what is their relative stability?
A7: Four distinct polymorphs of this compound (A, C, D, and E) have been isolated and characterized. [] Polymorph A appears to be the most thermodynamically stable form, while polymorphs C, D, and E are metastable and gradually transform into form A upon prolonged storage. []
Q8: Does this compound exhibit any catalytic properties?
A8: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties. Its primary mechanisms of action revolve around its antioxidant and anti-inflammatory properties.
Q9: Have any computational studies been conducted to understand this compound's interactions with its targets?
A9: Yes, computational models have been employed to study the electrostatic potential of this compound, providing insights into its radical scavenging capabilities. []
Q10: How do structural modifications of this compound affect its activity and potency?
A10: Research indicates that the sulfur atoms in this compound's structure, rather than the phenol groups, are crucial for its anti-atherosclerotic and anti-restenotic effects. [] Development of derivatives targeting anti-inflammatory and antioxidant pathways, possibly through heme oxygenase-1 induction, is an active area of research. []
Q11: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A11: Researchers have investigated various drug delivery systems to enhance this compound's therapeutic efficacy. This includes:
- Conjugation with steroids: To enhance absorption and target the enterohepatic circulation. []
- Incorporation into PLGA nanoparticles: To enable co-delivery with chemotherapeutic agents and improve efficacy against primary tumors and metastases. []
- Encapsulation in pH-responsive wormlike micelles: To achieve sequential targeting and controlled release in acidic tumor microenvironments. []
- Camouflaging with 4T1 cell membranes: To enhance delivery to cerebral ischemic lesions for improved stroke treatment. []
Q12: Is there information available regarding this compound's compliance with SHE regulations?
A12: The provided research primarily focuses on the preclinical and clinical investigation of this compound. Specific details regarding SHE regulations and compliance are not discussed in these studies.
Q13: What is the duration of this compound's antiplatelet effect in vivo?
A13: Studies in rats show that this compound exerts an antiplatelet effect for at least 45 minutes after administration. []
Q14: Has this compound demonstrated efficacy in preclinical models of atherosclerosis?
A14: Yes, preclinical studies have shown that this compound exhibits various beneficial properties, including:
- Antioxidant activity: Demonstrated by its ability to scavenge free radicals in vitro and protect against oxidative stress in cell and animal models. [, , , , , ]
- Anti-inflammatory activity: Evidenced by its ability to reduce inflammatory markers and inhibit inflammatory signaling pathways. [, , , ]
- Antihyperlipidemic activity: Shown to reduce plasma cholesterol and triglyceride levels in animal models. [, , , ]
- Antiplatelet activity: Reduces platelet aggregation in both in vitro and in vivo settings. [, ]
- Anti-atherosclerotic activity: Studies suggest potential benefits in reducing atherosclerotic lesion development. [, ]
Q15: What were the outcomes of this compound's Phase III clinical trials in atherosclerosis?
A15: Despite promising preclinical data, this compound failed to demonstrate a reduction in cardiovascular clinical endpoints in Phase III clinical trials for atherosclerosis. [, , ]
Q16: What is the impact of this compound on glucose metabolism and diabetes?
A16: this compound has shown potential antidiabetic effects:
- Improved glucose tolerance and insulin sensitivity: Observed in high-fat diet-fed mice. []
- Reduced HbA1c levels: Reported in diabetic patients. []
- Potential for diabetes prevention: Investigated in clinical trials, although further research is needed. [, ]
Q17: Does this compound show promise in treating neurodegenerative diseases?
A17: Emerging research suggests potential benefits of this compound in neurodegenerative diseases:
- Protection against mitochondrial dysfunction and oxidative stress: Observed in cellular models of Huntington's disease. [, ]
- Prevention of premotor symptoms and neurodegeneration: Reported in an experimental model of Parkinson's disease. []
Q18: Are there any known resistance mechanisms associated with this compound?
A18: The provided literature does not mention specific resistance mechanisms associated with this compound.
Q19: Are there any safety concerns associated with this compound?
A19: While generally well-tolerated, this compound has been associated with certain safety concerns:
- Increased risk of atrial fibrillation: Observed in clinical trials. [, ]
- Gastrointestinal side effects: Diarrhea reported in some studies. []
- Potential for QT interval prolongation: Requires further investigation. []
Q20: What drug delivery approaches have been explored to enhance this compound's targeting to specific tissues?
A20: Various strategies have been investigated to improve this compound delivery:
- Steroid conjugation: Enhances absorption and targets the enterohepatic circulation. []
- PLGA nanoparticles: Co-delivery with chemotherapeutics and improved efficacy against tumors and metastases. []
- pH-responsive wormlike micelles: Sequential targeting and controlled release in acidic tumor microenvironments. []
- 4T1 cell membrane camouflaging: Enhanced delivery to cerebral ischemic regions for stroke therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.